molecular formula C20H22N2 B11836409 2-(4-Ethylphenyl)-N-isopropyl-4-quinolinamine CAS No. 853328-34-4

2-(4-Ethylphenyl)-N-isopropyl-4-quinolinamine

Cat. No.: B11836409
CAS No.: 853328-34-4
M. Wt: 290.4 g/mol
InChI Key: GDDZQLYWAFZIGT-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-N-isopropyl-4-quinolinamine is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-N-isopropyl-4-quinolinamine typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Ethyl Group: The ethyl group can be introduced via a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.

    N-Isopropylation: The final step involves the N-isopropylation of the quinoline derivative using isopropylamine and a suitable base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-N-isopropyl-4-quinolinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the quinoline nitrogen, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Ethylphenyl)-N-isopropyl-4-quinolinamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-N-isopropyl-4-quinolinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-N-isopropyl-4-quinolinamine
  • 2-(4-Propylphenyl)-N-isopropyl-4-quinolinamine
  • 2-(4-Butylphenyl)-N-isopropyl-4-quinolinamine

Uniqueness

2-(4-Ethylphenyl)-N-isopropyl-4-quinolinamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 4-position of the phenyl ring and the isopropyl group on the quinoline nitrogen can result in distinct steric and electronic effects, making it a valuable compound for various applications.

Properties

CAS No.

853328-34-4

Molecular Formula

C20H22N2

Molecular Weight

290.4 g/mol

IUPAC Name

2-(4-ethylphenyl)-N-propan-2-ylquinolin-4-amine

InChI

InChI=1S/C20H22N2/c1-4-15-9-11-16(12-10-15)19-13-20(21-14(2)3)17-7-5-6-8-18(17)22-19/h5-14H,4H2,1-3H3,(H,21,22)

InChI Key

GDDZQLYWAFZIGT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NC(C)C

Origin of Product

United States

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